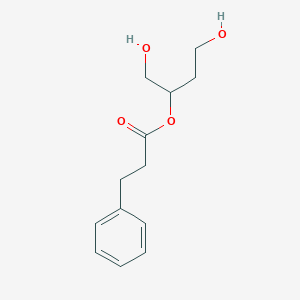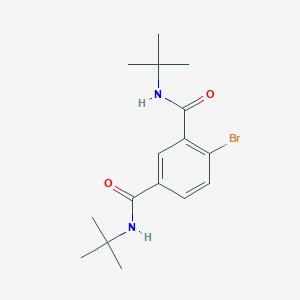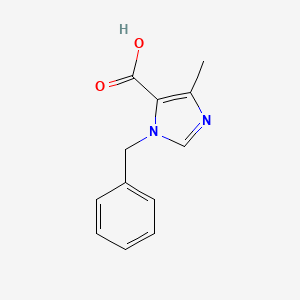
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with the molecular formula C11H13Cl2N. It is a member of the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a tetrahydrobenzazepine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenethylamine and 2-methylcyclohexanone.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the benzazepine ring system. This reaction is often catalyzed by acids or bases and may require specific temperature and pressure conditions.
Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
- 1H-3-Benzazepine, 8,9-dichloro-2,3,4,5-tetrahydro-1-methyl
Uniqueness
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
824430-71-9 |
|---|---|
Formule moléculaire |
C11H13Cl2N |
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
6,7-dichloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H13Cl2N/c1-7-6-14-5-4-8-2-3-9(12)11(13)10(7)8/h2-3,7,14H,4-6H2,1H3 |
Clé InChI |
VUYGFWKOVMRUIC-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC2=C1C(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)




![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
